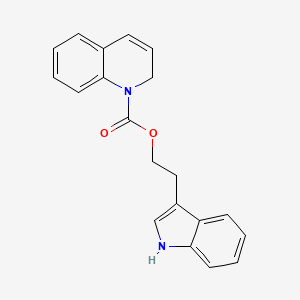
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate is a hybrid molecule that combines the structural features of indole and quinoline. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate typically involves the reaction of indole-3-carboxylic acid with quinoline derivatives. One common method employs T3P® (propylphosphonic anhydride) as a green catalyst to facilitate the coupling reaction . The reaction conditions generally include mild temperatures and the use of organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-1(2H)-carboxylic acid derivatives, while reduction could produce indole-3-ethyl quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
作用机制
The mechanism of action of 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as tubulin. By binding to the colchicine domain of tubulin, the compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase . This disruption can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- 8-((5-(2-(1H-indol-3-yl)ethyl)-1,3,4-oxadiazol-2-yl)methoxy)-2-methylquinoline
- Imidazo[1,5-a]indol-3-ones
- 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids
Uniqueness
What sets 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate apart from similar compounds is its unique combination of indole and quinoline structures, which confer distinct biological activities. Its ability to inhibit tubulin polymerization and induce cell cycle arrest makes it particularly valuable in cancer research.
属性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)ethyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-12-5-7-15-6-1-4-10-19(15)22)24-13-11-16-14-21-18-9-3-2-8-17(16)18/h1-10,14,21H,11-13H2 |
InChI 键 |
HXPPDKVAIBRDQS-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCCC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
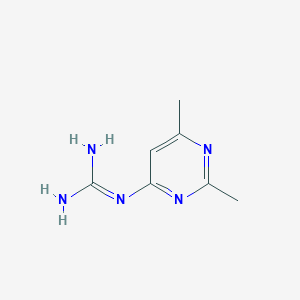
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
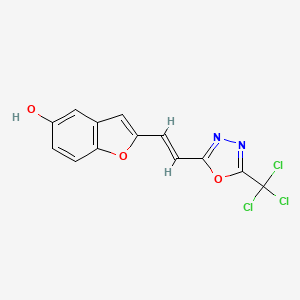
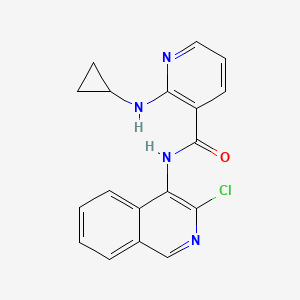
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
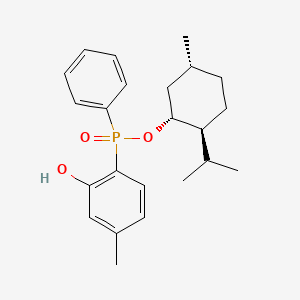
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
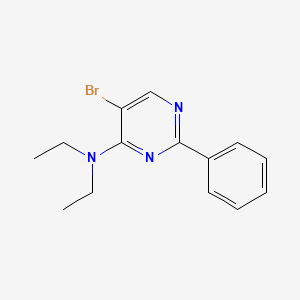
![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
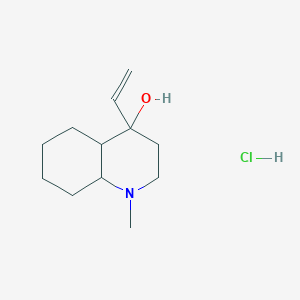
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
